

# An In-depth Technical Guide to Ditigloylteloidine: Physical and Chemical Properties

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## Compound of Interest

Compound Name: *Ditigloylteloidine*

Cat. No.: *B207894*

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## Abstract

**Ditigloylteloidine**, a tropane alkaloid found in select medicinal plants, presents a unique molecular architecture that warrants detailed investigation for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ditigloylteloidine**, also identified as 3 $\alpha$ ,6 $\beta$ -Ditigloyloxytropan-7 $\beta$ -ol. While extensive experimental data remains to be fully elucidated in publicly accessible literature, this document consolidates the available information from chemical databases and preliminary reports. The guide is intended to serve as a foundational resource for researchers initiating studies on this compound, from sourcing and characterization to exploring its biological activities.

## Chemical Identity and Structure

**Ditigloylteloidine** is chemically classified as a tropane alkaloid, characterized by the bicyclic tropane ring system. Its systematic name is 3 $\alpha$ ,6 $\beta$ -Ditigloyloxytropan-7 $\beta$ -ol. The structure features a tropane core esterified with two tigloyl groups at the 3 $\alpha$  and 6 $\beta$  positions, and a hydroxyl group at the 7 $\beta$  position.

- Molecular Formula: C<sub>18</sub>H<sub>27</sub>NO<sub>5</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Molecular Weight: 337.41 g/mol [1][2]
- CAS Number: 7159-86-6[1][2][4][5]
- Synonyms: 3 $\alpha$ ,6 $\beta$ -Ditigloyloxytropan-7 $\beta$ -ol[1][2][4][5][6]

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Ditigloylteloidine** are not widely available in the current literature. The information presented below is a combination of data from chemical suppliers and predicted values from computational models.

Table 1: Physical and Chemical Properties of **Ditigloylteloidine**

Property	Value	Source
Physical State	Oil	Commercial Suppliers
Boiling Point	435.6 $\pm$ 45.0 $^{\circ}$ C	Predicted[1]
Density	1.17 $\pm$ 0.1 g/cm <sup>3</sup>	Predicted[1]
Solubility	No data available	
Melting Point	No data available	

## Spectral and Chromatographic Data

Comprehensive spectral data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) specific to **Ditigloylteloidine** are not readily accessible in public databases. However, the NIST WebBook provides the following Gas Chromatography data, which is crucial for analytical method development.

Table 2: Gas Chromatography Data for 3 $\alpha$ ,6 $\beta$ -Ditigloyloxy-7 $\beta$ -hydroxytropane

Parameter	Value
Kovats Retention Index (non-polar column, temperature ramp)	2315[7]

## Natural Occurrence and Isolation

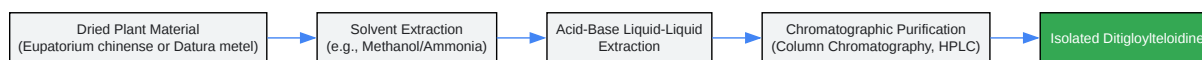
**Ditigloylteloidine** has been identified as a natural product in the following plant species:

- Eupatorium chinense var. tozanense[6]
- Datura metel Linn.[6]

## General Experimental Protocols for Tropane Alkaloid Isolation

While a specific protocol for the isolation of **Ditigloylteloidine** has not been detailed in the reviewed literature, general methods for extracting tropane alkaloids from plant materials can be adapted. These protocols typically involve the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, often methanol or ethanol, sometimes in combination with a base like ammonia to ensure the alkaloids are in their free base form.
- **Acid-Base Extraction:** The crude extract is then subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove impurities. Subsequently, the aqueous layer is basified, and the deprotonated alkaloids are extracted back into an organic solvent.
- **Chromatographic Purification:** The resulting crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds.



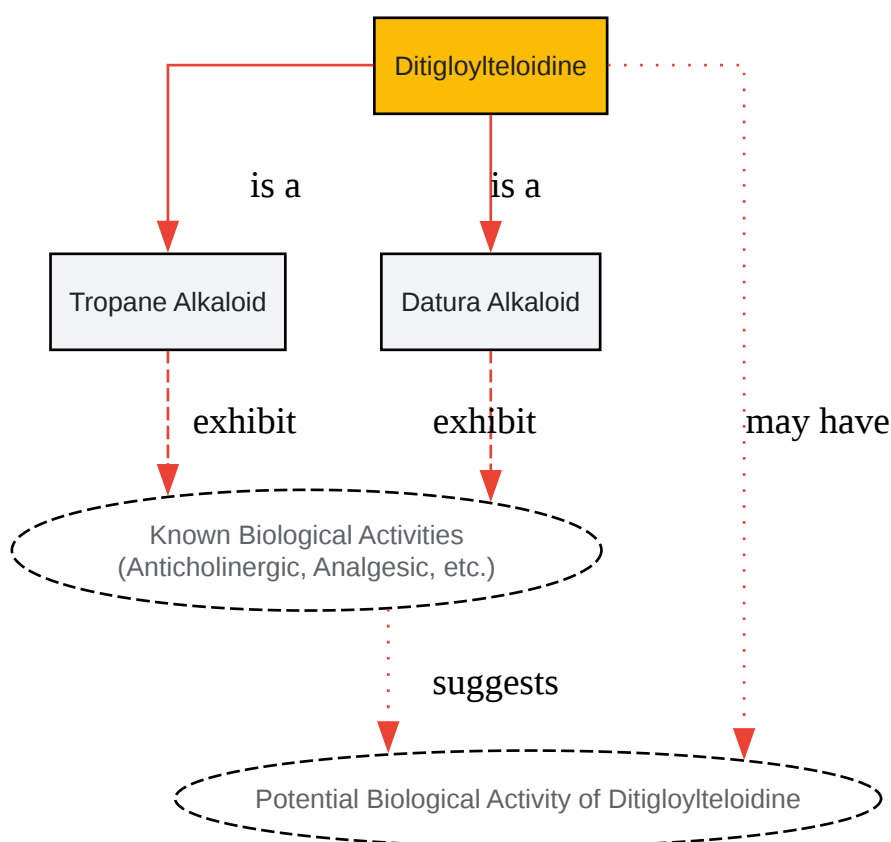
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Caption: General workflow for the isolation of tropane alkaloids.

## Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for **Ditigloylteloidine**. However, given its classification as a tropane alkaloid from *Datura* species, it may exhibit pharmacological properties common to this class of compounds. Tropane alkaloids are known to have a wide range of biological activities, including anticholinergic, analgesic, and antimicrobial effects.[8] The toxicity of many *Datura* alkaloids is also well-documented.[9][10][11]

Further research is required to determine the specific biological profile of **Ditigloylteloidine**. A logical starting point for investigation would be to screen the compound for activity in assays related to the known effects of other tropane alkaloids.



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Caption: Inferred potential for biological activity based on compound classification.

## Conclusion and Future Directions

**Ditigloylteloidine** is a structurally defined tropane alkaloid with a need for comprehensive characterization. The current body of knowledge provides a starting point for researchers, but significant gaps remain in its physicochemical and biological profiles. Future research should prioritize the following:

- **Complete Physicochemical Characterization:** Experimental determination of melting point, boiling point, solubility in various solvents, and detailed spectral analysis ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, IR, and high-resolution MS).
- **Development of a Specific Isolation Protocol:** A detailed and optimized protocol for the isolation of **Ditigloylteloidine** from its natural sources would be invaluable for obtaining sufficient quantities for further study.
- **Biological Screening:** A broad-based biological screening to identify any significant pharmacological activities. Based on its structural class, initial screens could focus on receptor binding assays for muscarinic and nicotinic acetylcholine receptors, as well as antimicrobial and cytotoxic assays.
- **Mechanism of Action Studies:** Should any significant biological activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of molecular targets and signaling pathways.

This in-depth technical guide serves as a call to the scientific community to further investigate **Ditigloylteloidine**, a natural product with untapped potential.

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